[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid is a complex organic compound belonging to the class of bromodiphenyl ethers. These compounds are characterized by the presence of two benzene rings linked via an ether bond, with at least one ring substituted with a bromo group
Preparation Methods
The synthesis of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid typically involves multiple steps. One common method is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the phenethylcarbamoyl and phenoxy groups, ultimately yielding the target compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromo groups can be reduced to hydrogen atoms, resulting in debromination.
Substitution: The bromo groups can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the thyroid hormone receptor beta, influencing gene expression and metabolic processes . The pathways involved include modulation of hormone signaling and regulation of metabolic enzymes .
Comparison with Similar Compounds
Similar compounds include:
3,5-Dibromo-4-hydroxybenzoic acid: This compound shares the bromodiphenyl ether structure but lacks the phenethylcarbamoyl and phenoxy groups.
3,5-Dibromo-4-hydroxyacetophenone: Another bromodiphenyl ether derivative, differing in the presence of an acetophenone group instead of the acetic acid moiety.
Methyl 3,5-Dibromo-4-hydroxybenzoate: This compound is a methyl ester derivative of 3,5-dibromo-4-hydroxybenzoic acid.
The uniqueness of [3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H23Br2NO5 |
---|---|
Molecular Weight |
553.2 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-[4-hydroxy-3-[hydroxy-(2-phenylethylamino)methyl]phenoxy]phenyl]ethane-1,1-diol |
InChI |
InChI=1S/C23H23Br2NO5/c24-18-10-15(12-21(28)29)11-19(25)22(18)31-16-6-7-20(27)17(13-16)23(30)26-9-8-14-4-2-1-3-5-14/h1-7,10-11,13,21,23,26-30H,8-9,12H2 |
InChI Key |
KIRQJXNQGZAKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C2=C(C=CC(=C2)OC3=C(C=C(C=C3Br)CC(O)O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.